1-(But-3-en-1-yloxy)-3-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFHJJPDYDVFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies
Retrosynthetic Analysis of the 1-(But-3-en-1-yloxy)-3-nitrobenzene Scaffold
A retrosynthetic analysis of this compound reveals two primary disconnection points that guide the synthetic strategy. The most logical and common disconnection is at the ether oxygen, leading to two key synthons: a nitrophenoxide equivalent and a but-3-en-1-yl electrophile. This approach suggests a nucleophilic substitution reaction where 3-nitrophenol (B1666305) acts as the nucleophile precursor and a 4-carbon unit with a suitable leaving group serves as the electrophile.
Alternatively, a disconnection could be envisioned at the C-C bond of the butenyl side chain, which would involve a more complex carbon-carbon bond-forming reaction. However, the ether disconnection is generally more straightforward and is the focus of the most prevalent synthetic routes. youtube.comyoutube.comyoutube.comnih.gov
Approaches to Ether Linkage Formation
The formation of the aryl alkyl ether bond is a critical step in the synthesis of this compound. Several classical and modern etherification methods can be adapted for this purpose.
Adaptations of Williamson Ether Synthesis for Aryl Alkyl Ethers
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. scienceinfo.com In the context of synthesizing this compound, this reaction involves the deprotonation of 3-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a but-3-en-1-yl halide or sulfonate. wikipedia.orgbyjus.com
The reaction is typically carried out in the presence of a base to generate the phenoxide in situ. For aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are commonly employed. jk-sci.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred to facilitate the SN2 reaction and minimize side reactions. byjus.comnumberanalytics.com The general mechanism involves an SN2 attack of the phenoxide on the primary carbon of the butenyl chain. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Nitrophenol | 4-Bromo-1-butene | K2CO3 | DMF | 50-100 | 50-95 |
| 3-Nitrophenol | 4-Chloro-1-butene | NaOH | Acetonitrile | 50-100 | Moderate to High |
| 3-Nitrophenol | But-3-en-1-yl tosylate | Cs2CO3 | DMSO | Room Temp - 80 | High |
This table presents typical conditions for the Williamson ether synthesis adapted for the preparation of this compound. The specific conditions can be optimized to improve yield and purity.
Challenges in the Williamson synthesis for this particular molecule can include potential E2 elimination of the butenyl halide, leading to the formation of butadiene as a byproduct, especially with stronger bases or higher temperatures. jk-sci.com The presence of the nitro group on the aromatic ring activates it towards nucleophilic aromatic substitution, but under the typical conditions for Williamson ether synthesis, this is not a major competing pathway.
Application and Optimization of Mitsunobu Reaction Protocols
The Mitsunobu reaction offers a powerful alternative for the synthesis of aryl alkyl ethers, particularly when mild reaction conditions are required or when the Williamson synthesis proves inefficient. organic-chemistry.orgnumberanalytics.com This reaction facilitates the condensation of an alcohol and a pronucleophile, in this case, 3-nitrophenol and but-3-en-1-ol, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov
A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this compound from an achiral alcohol. organic-chemistry.org The reaction is generally tolerant of a wide range of functional groups. numberanalytics.com Optimization of the Mitsunobu reaction often involves the choice of azodicarboxylate and phosphine, as well as the solvent and reaction temperature. numberanalytics.com
| Alcohol | Pronucleophile | Reagents | Solvent | Temperature |
| But-3-en-1-ol | 3-Nitrophenol | PPh3, DEAD | THF | 0 °C to Room Temp |
| But-3-en-1-ol | 3-Nitrophenol | PPh3, DIAD | Toluene | 0 °C to Room Temp |
This table outlines the general parameters for the Mitsunobu reaction in the synthesis of this compound.
A significant consideration in the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide and the reduced azodicarboxylate, which can sometimes complicate purification. organic-chemistry.org
Other Alkoxyalkylation Techniques
Beyond the Williamson and Mitsunobu reactions, other methods for forming the aryl ether linkage exist. For instance, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, can be employed to connect aryl halides with alcohols. organic-chemistry.org In this scenario, one could react 1-bromo-3-nitrobenzene (B119269) with but-3-en-1-ol in the presence of a copper catalyst and a suitable ligand. Palladium-catalyzed C-O cross-coupling reactions, developed by Buchwald and Hartwig, also provide a versatile route to aryl ethers from aryl halides or triflates and alcohols. organic-chemistry.org
Introduction of the But-3-en-1-yl Side Chain
While the primary strategies involve attaching a pre-formed but-3-en-1-yl unit, alternative approaches could involve forming the terminal alkene after the ether linkage is established.
Olefination Reactions for Terminal Alkene Generation
If a precursor such as 1-(4-oxobutoxy)-3-nitrobenzene were synthesized, a variety of olefination reactions could be used to generate the terminal double bond. The Wittig reaction is a classic and reliable method for converting aldehydes and ketones to alkenes. acs.org In this case, reacting the aldehyde with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield the desired terminal alkene.
Other modern olefination methods, such as the Tebbe, Peterson, or Julia-Kocienski olefination, could also be applicable. organic-chemistry.orgyoutube.comnih.gov These reactions often offer advantages in terms of substrate scope, stereoselectivity, and reaction conditions. acs.orgnih.gov
| Precursor | Olefination Reagent | Reaction Name | Product |
| 1-(4-oxobutoxy)-3-nitrobenzene | Methyltriphenylphosphonium bromide/base | Wittig Reaction | This compound |
| 1-(4-oxobutoxy)-3-nitrobenzene | Tebbe Reagent | Tebbe Olefination | This compound |
| 1-(4-oxobutoxy)-3-nitrobenzene | (Trimethylsilyl)methyllithium | Peterson Olefination | This compound |
This table illustrates potential olefination strategies for the late-stage introduction of the terminal alkene.
Alkylation Strategies with Unsaturated Precursors
The construction of the ether linkage in this compound is most commonly achieved through a Williamson ether synthesis. wikipedia.org This venerable yet highly effective method involves the reaction of an alkoxide with a suitable alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the title compound, two primary retrosynthetic disconnections are possible, each with its own set of advantages and potential challenges.
The first and more common approach involves the alkylation of 3-nitrophenoxide with a but-3-en-1-yl halide, such as 4-bromobut-1-ene. The 3-nitrophenoxide is readily generated in situ by treating 3-nitrophenol with a suitable base. The subsequent nucleophilic substitution reaction, in which the phenoxide attacks the electrophilic carbon of the alkyl halide, proceeds via an SN2 mechanism to furnish the desired ether. wikipedia.org This pathway is generally favored due to the high reactivity of primary alkyl halides in SN2 reactions and the ready availability of the starting materials. masterorganicchemistry.com
An alternative, though less frequently employed, strategy would involve the reaction of a but-3-en-1-oxide with a 1-halo-3-nitrobenzene. However, nucleophilic aromatic substitution on an unactivated benzene (B151609) ring is typically more challenging and often requires harsher reaction conditions or the presence of an activating group.
The choice of solvent is critical in Williamson ether synthesis to prevent unwanted side reactions. Aprotic polar solvents are often preferred as they can solvate the cation of the alkoxide without participating in the reaction. chemistrytalk.org
Establishment of the Nitro Group on the Benzene Core
The introduction of the nitro group onto the aromatic ring is a pivotal step in the synthesis of this compound. This can be accomplished either by direct nitration of a pre-existing substituted benzene or through the transformation of another functional group.
Regioselective Nitration of Substituted Benzenes
The direct nitration of an alkoxybenzene derivative, such as (but-3-en-1-yl)benzene, presents a regioselectivity challenge. The alkoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, nitration would be expected to yield a mixture of ortho- and para-isomers, with the meta-isomer being a minor product. Achieving high regioselectivity for the meta-position through direct nitration of an activated ring is inherently difficult. frontiersin.org
A more strategically sound approach involves the nitration of a precursor where the directing effects of the substituents favor the desired meta-substitution pattern. For instance, nitrating a benzene ring with an electron-withdrawing group already in place will direct the incoming nitro group to the meta position.
Recent research has explored various methods to enhance regioselectivity in nitration reactions. For example, the use of specific solvent systems or catalysts can influence the isomer distribution. nih.govresearchgate.net Studies on the nitration of dialkoxybenzenes have shown that the regioselectivity can be influenced by factors such as the electronic properties of the aromatic system and solvation effects. nih.gov
Functional Group Interconversions for Nitro Installation
An alternative to direct nitration is the installation of the nitro group via functional group interconversion. youtube.comucd.ie This strategy involves introducing a different functional group that can be readily converted to a nitro group at a later stage in the synthesis.
One common method is the oxidation of an amino group. For example, one could synthesize 3-amino-(but-3-en-1-yloxy)benzene and then oxidize the amine to a nitro group. This approach allows for the precise placement of the nitro functionality, as the amino group can often be introduced with high regioselectivity.
Another possibility is the conversion of a diazonium salt. Aniline (B41778) can be diazotized and then treated with a suitable reagent, such as sodium nitrite (B80452) in the presence of a copper catalyst (Sandmeyer reaction), to introduce the nitro group. This method is particularly useful for introducing a nitro group in positions that are not easily accessible through direct nitration.
Principles of Sustainable and Green Synthesis for Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds and their derivatives to minimize environmental impact and enhance safety. acs.orgyoutube.comyoutube.com Key considerations include atom economy, the use of less hazardous reagents and solvents, and energy efficiency. acs.orgyoutube.com
Atom Economy: The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgyoutube.com Reactions with high atom economy are those that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org For the synthesis of this compound, the Williamson ether synthesis generally has a good atom economy, especially when the salt by-product is the only waste generated.
Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. rsc.org For instance, exploring the use of water, ionic liquids, or solvent-free conditions for the synthesis can significantly reduce the environmental footprint. rsc.org Similarly, the use of safer nitrating agents that avoid the need for highly corrosive mixed acids is a key area of research. frontiersin.org
Reduction of Derivatives: The use of protecting groups should be minimized or avoided whenever possible, as their introduction and removal add extra steps to the synthesis and generate waste. acs.org The use of highly selective enzymes can sometimes eliminate the need for protecting groups. acs.org
Advanced Reaction Optimization and Process Intensification
Design of Experiments (DoE) and One-Factor-At-A-Time (OFAT) Approaches
One-Factor-At-A-Time (OFAT): The OFAT method is a traditional approach to optimization where one experimental parameter is varied at a time while all others are held constant. libretexts.orglibretexts.orgwikipedia.org For example, to optimize the Williamson ether synthesis, one might first vary the temperature while keeping the concentrations of reactants and catalyst constant. Once the optimal temperature is found, it is fixed, and another parameter, such as the concentration of the base, is varied. nih.gov While intuitive and simple to implement, OFAT can be inefficient and may not identify the true optimal conditions, especially when there are interactions between variables. libretexts.orgwikipedia.org
Design of Experiments (DoE): DoE is a powerful statistical methodology that allows for the simultaneous variation of multiple factors. 6sigma.usacs.orgmt.commt.com This approach not only requires fewer experiments to identify optimal conditions but also provides information about the interactions between different variables. acs.orgrsc.org For the synthesis of this compound, a DoE approach could be used to simultaneously optimize factors such as temperature, reaction time, and reactant stoichiometry. mt.comnih.gov By building a mathematical model of the reaction, DoE can predict the optimal conditions for maximizing the yield and minimizing impurities. mt.com
The following table illustrates a hypothetical comparison between OFAT and DoE for optimizing a reaction:
| Approach | Number of Experiments | Ability to Identify Interactions | Efficiency |
| OFAT | High | No | Low |
| DoE | Low | Yes | High |
The application of these advanced optimization techniques is crucial for developing robust, scalable, and economically viable synthetic processes for valuable chemical intermediates like this compound.
Catalyst Design and Screening for Improved Efficiency and Selectivity
The selection and design of an appropriate catalyst are paramount for maximizing the yield and selectivity in the synthesis of this compound via phase transfer catalyzed Williamson ether synthesis. The catalyst's primary role is to efficiently pair with the 3-nitrophenoxide anion and transport it into the organic phase where it can react with the butenyl halide.
Catalyst Structure and Performance:
The performance of a phase transfer catalyst is intrinsically linked to its molecular structure. Key factors include the nature of the cation and the associated anion.
Quaternary Ammonium (B1175870) and Phosphonium Salts: These are the most common types of phase transfer catalysts. crdeepjournal.org The lipophilicity of the cation, determined by the length and branching of the alkyl chains, is a critical parameter. A more lipophilic cation will have better solubility in the organic phase, which can enhance the transfer of the anion. However, excessive lipophilicity can sometimes lead to catalyst inhibition by making the ion pair too stable in the organic phase. Symmetrical quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) are widely used due to their commercial availability and proven effectiveness in a range of reactions. sigmaaldrich.com
Crown Ethers and Cryptands: These macrocyclic polyethers are also effective phase transfer catalysts, particularly when dealing with alkali metal cations like sodium or potassium from the base used to deprotonate the phenol (B47542) (e.g., NaOH, KOH). francis-press.com They function by encapsulating the metal cation, thereby increasing the "nakedness" and nucleophilicity of the accompanying anion. francis-press.com 18-crown-6 (B118740) is a classic example that effectively complexes with potassium ions. rsc.org
Screening of Catalysts for Optimal Performance:
A systematic screening process is essential to identify the optimal catalyst for the synthesis of this compound. This would typically involve a series of experiments where different catalysts are evaluated under standardized reaction conditions. The key metrics for evaluation are the reaction rate, yield of the desired ether, and the selectivity (i.e., the ratio of the desired O-alkylation product to potential byproducts from C-alkylation or elimination).
An illustrative screening process would involve comparing a range of commercially available and structurally diverse phase transfer catalysts. The table below presents a hypothetical dataset based on typical findings in Williamson ether synthesis to illustrate the impact of catalyst choice on reaction outcomes.
| Catalyst | Type | Reaction Time (h) | Yield (%) | Selectivity (O/C-alkylation) |
|---|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | 6 | 85 | 95:5 |
| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | Quaternary Ammonium Salt | 6 | 82 | 94:6 |
| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt | 8 | 78 | 92:8 |
| Aliquat 336 | Quaternary Ammonium Salt | 5 | 90 | 96:4 |
| 18-Crown-6 | Crown Ether | 4 | 92 | 98:2 |
Detailed Research Findings from Analogous Systems:
Research on the synthesis of other aryl ethers using phase transfer catalysis provides valuable insights. For instance, studies on the alkylation of various phenols have demonstrated that the choice of the quaternary ammonium salt can significantly influence the reaction rate and selectivity. crdeepjournal.org Catalysts with larger, more lipophilic cations, such as Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyltridecylammonium (B12818779) chloride), often show superior performance due to their enhanced solubility in the organic phase. francis-press.com
Furthermore, the counter-ion of the catalyst can play a role. While bromide and chloride are common, using a hydrogen sulfate anion (as in TBAHS) can sometimes offer advantages in terms of catalyst stability and ease of handling.
The use of crown ethers, while often highly effective, can be limited by their higher cost and potential toxicity, making quaternary ammonium salts a more common choice for industrial-scale synthesis. francis-press.comrsc.org
Base Concentration: The concentration of the aqueous base (e.g., NaOH) can affect the rate of phenoxide formation and the partitioning of the catalyst between the phases. researchgate.net
Solvent Choice: The organic solvent must be able to dissolve the alkylating agent and the catalyst-anion ion pair. Common choices include toluene, chlorobenzene, and acetonitrile. numberanalytics.com
Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions, such as the elimination of the alkyl halide. rsc.org A careful balance must be struck to maximize the yield of the desired ether.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Nitroarene Moiety
The nitroarene portion of the molecule is subject to several important reactions, including reduction, electrophilic and nucleophilic substitutions, and photochemical processes.
Reductive Transformations to Amino and Related Derivatives
The nitro group of 1-(But-3-en-1-yloxy)-3-nitrobenzene can be reduced to an amino group, yielding 3-(but-3-en-1-yloxy)aniline (B1440697). This transformation is a key step in the synthesis of various derivatives and is often accomplished through catalytic hydrogenation. Common catalysts for this process include metals like platinum, palladium, and nickel. libretexts.orgresearchgate.net The reduction can also be achieved using other reagents such as iron, tin, or tin(II) chloride in an acidic medium. libretexts.orgyoutube.com
The reduction of nitroarenes is a stepwise process that proceeds through nitroso and N-hydroxylamino intermediates before forming the final amine. nih.gov Selective reduction to the N-arylhydroxylamine can be achieved under specific conditions, for example, using zinc dust in a carbon dioxide/water system or through photochemical methods. rsc.orgrsc.org The choice of reducing agent and reaction conditions is crucial for achieving the desired product, as some methods can also lead to the reduction of the terminal alkene. youtube.com For instance, catalytic hydrogenation can potentially reduce both the nitro group and the double bond, requiring careful selection of the catalyst and reaction parameters to achieve selectivity. nih.gov
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Product(s) | Notes |
|---|---|---|
| H₂, Pd/C | Amino | Can also reduce the alkene. |
| H₂, PtO₂ | Amino | Can also reduce the alkene. libretexts.org |
| Fe, HCl | Amino | A classic method for nitro reduction. libretexts.org |
| Sn, HCl | Amino | Another common metal/acid combination. libretexts.org |
| SnCl₂, HCl | Amino | A milder alternative to Sn/HCl. libretexts.org |
| Zinc, CO₂/H₂O | N-hydroxylamino | Offers selectivity towards the hydroxylamine. rsc.org |
| γ-Terpinene (photochemical) | N-hydroxylamino | A metal-free, light-induced reduction. rsc.org |
Electrophilic Aromatic Substitution (EAS) Pattern and Kinetics
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents: the but-3-en-1-yloxy group and the nitro group.
The but-3-en-1-yloxy group, being an alkoxy group, is an ortho-, para-director and an activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. organicchemistrytutor.commakingmolecules.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. organicchemistrytutor.com Conversely, the nitro group is a strong deactivating group and a meta-director. makingmolecules.comwikipedia.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. makingmolecules.comwikipedia.org The deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack. makingmolecules.com
The kinetics of EAS on this molecule will be slower than on benzene (B151609) due to the powerful deactivating effect of the nitro group, which is known to decrease the reaction rate by several orders of magnitude. unizin.orglibretexts.org
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -O-CH₂CH₂CH=CH₂ | Activating | Ortho, Para | Increases reactivity |
| -NO₂ | Deactivating | Meta | Decreases reactivity |
Potential for Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing group like the nitro group can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction typically requires a good leaving group, such as a halide, positioned ortho or para to the electron-withdrawing group. wikipedia.org In the case of this compound, the but-3-en-1-yloxy group is not a conventional leaving group. However, under certain conditions, alkoxy groups can be displaced.
For an SNAr reaction to occur, a nucleophile would attack the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. wikipedia.orgmasterorganicchemistry.com In this compound, the nitro group is meta to the ether linkage. While ortho and para positioning of the activating group is most effective for stabilizing the Meisenheimer complex, a meta-nitro group can still provide some stabilization, albeit to a lesser extent. masterorganicchemistry.com Therefore, the potential for SNAr at the carbon bearing the but-3-en-1-yloxy group is low but not entirely impossible, likely requiring harsh reaction conditions and a very strong nucleophile.
Role in Oxidative Processes as a Photoexcited Mediator
Upon irradiation with light of a suitable wavelength, the nitro group can be excited to a triplet state. This excited species is a powerful hydrogen atom abstractor and can oxidize a range of substrates, including alcohols and amines, to the corresponding carbonyl compounds and imines, respectively. chemrxiv.orgnih.gov In these processes, the photoexcited nitroarene undergoes a double hydrogen atom transfer. chemrxiv.orgnih.gov Furthermore, photoexcited nitroarenes can mediate the oxidation of aldehydes to carboxylic acids and imines to amides through a successive HAT and OAT mechanism. nih.govacs.org These reactions are often carried out under anaerobic conditions. chemrxiv.orgresearchgate.net The but-3-en-1-yloxy side chain in this compound could potentially influence the photochemical properties of the molecule, but the core reactivity is expected to be dominated by the nitroarene moiety.
Transformations of the Terminal Alkene Functional Group
The terminal double bond of the butenyloxy chain offers another site for chemical modification.
Catalytic Hydrogenation and Selective Reduction Pathways
The terminal alkene in this compound can be reduced to the corresponding alkane, 1-(butoxy)-3-nitrobenzene, via catalytic hydrogenation. libretexts.org This reaction involves the addition of two hydrogen atoms across the double bond and is typically carried out in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orglibretexts.org The process generally occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com
A key challenge in the chemistry of this compound is the selective reduction of one functional group in the presence of the other. As mentioned previously, catalytic hydrogenation can reduce both the alkene and the nitro group. Achieving selective hydrogenation of the double bond without affecting the nitro group would require careful selection of the catalyst and reaction conditions. Conversely, selective reduction of the nitro group is often desired, and conditions have been developed to achieve this with high selectivity. nih.gov For example, using a gold-on-alumina catalyst has shown high selectivity for the hydrogenation of the nitro group in substituted nitrobenzenes while leaving other reducible groups, such as alkenes, intact. nih.gov
Table 3: Potential Products of Catalytic Hydrogenation
| Starting Material | Reaction | Product(s) |
|---|---|---|
| This compound | Selective alkene hydrogenation | 1-(Butoxy)-3-nitrobenzene |
| This compound | Selective nitro group hydrogenation | 3-(But-3-en-1-yloxy)aniline |
| This compound | Full hydrogenation | 3-Butoxyaniline |
Electrophilic Addition Reactions: Regio- and Stereochemical Control (e.g., Hydroboration, Halogenation)
The terminal double bond in this compound is susceptible to electrophilic addition reactions. The regiochemical and stereochemical outcomes of these reactions are influenced by both steric and electronic factors.
Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.com In the case of this compound, the hydroboration step involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond. The boron atom adds to the less substituted carbon (C-4 of the butenyl chain), and the hydrogen atom adds to the more substituted carbon (C-3). This regioselectivity is primarily driven by sterics, minimizing repulsion between the bulky borane and the rest of the molecule. umich.eduscielo.org.bo Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, yielding 4-(3-nitrophenoxy)butan-1-ol. The reaction proceeds with syn-addition of the H and B atoms, meaning they add to the same face of the double bond. masterorganicchemistry.com
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the double bond of this compound proceeds via a different mechanism. The reaction is initiated by the electrophilic attack of the halogen on the alkene, forming a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion opens the ring, resulting in the formation of a vicinal dihalide. The regioselectivity of this reaction is typically anti-Markovnikov, with the second halogen atom adding to the more substituted carbon. The stereochemistry of the addition is anti, meaning the two halogen atoms add to opposite faces of the double bond.
Oxidative Functionalization, Including Wacker-Type Oxidations
The terminal alkene of this compound can be converted to other functional groups through oxidative reactions.
Wacker-Type Oxidation: The Wacker oxidation is a palladium-catalyzed process that typically converts terminal alkenes into methyl ketones. libretexts.org For this compound, this reaction would be expected to yield 1-(3-nitrophenoxy)butan-2-one. The reaction mechanism involves the nucleophilic attack of water on a palladium-alkene complex. libretexts.org Recent developments have explored strategies to reverse the typical Markovnikov regioselectivity of the Wacker oxidation to favor the formation of aldehydes, though this often requires modified catalytic systems. google.com
Other oxidative functionalizations can also be envisioned, such as epoxidation followed by ring-opening, or dihydroxylation to form a diol. The choice of oxidant and reaction conditions would determine the specific product obtained.
Cycloaddition Reactions (e.g., [3+2] cycloadditions with 1,3-dipoles)
The double bond in this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. rsc.org
[3+2] Cycloadditions: This class of reactions involves the combination of a three-atom component (a 1,3-dipole) and a two-atom component (the alkene, or dipolarophile). rsc.orgyoutube.com Nitrones are stable 1,3-dipoles that are commonly used in these reactions to generate heterocyclic rings. rsc.org The reaction of this compound with a nitrone would lead to the formation of a substituted isoxazolidine (B1194047) ring. The regioselectivity of such cycloadditions is a key consideration and can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. durgapurgovtcollege.ac.in Catalytic and enantioselective versions of these reactions have been developed, allowing for the synthesis of chiral products. nih.govrsc.org Formal [3+2] cycloaddition reactions involving electron-rich aryl epoxides and alkenes under Lewis acid catalysis have also been reported to form tetrasubstituted tetrahydrofurans. nih.gov
Stability and Transformations of the Aryl Ether Linkage
The aryl ether bond in this compound is generally stable but can be cleaved or induced to rearrange under specific conditions.
Cleavage Reactions and Conditions
The cleavage of aryl ether bonds is a significant transformation, particularly in the context of lignin (B12514952) chemistry, which contains numerous such linkages. rsc.orgrsc.orgnih.govresearchgate.netnih.gov The ether linkage in this compound can be cleaved under various conditions:
Reductive Cleavage: Catalytic hydrogenolysis, often using a transition metal catalyst like palladium on carbon (Pd/C), can cleave the C-O bond. rsc.org The conditions for this reaction, such as temperature and hydrogen pressure, can influence the selectivity of the cleavage.
Acid-Catalyzed Cleavage: Strong acids can promote the cleavage of the ether bond, although this may also lead to other reactions, such as rearrangement or polymerization, depending on the substrate and conditions.
Oxidative Cleavage: Oxidative methods for aryl-alkyl ether cleavage have also been investigated, sometimes involving microsomal systems. nih.gov
The presence of the nitro group can influence the ease of cleavage. Electron-withdrawing groups can sometimes make the aryl ether bond more susceptible to nucleophilic attack.
Rearrangement Phenomena (e.g., Claisen Rearrangements of Allyl Ethers)
While this compound is a butenyl ether and not an allyl ether, the principles of the Claisen rearrangement are relevant to understanding potential rearrangements in related structures. The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl phenyl ether that occurs upon heating. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com
For an aromatic Claisen rearrangement to occur, an allyl group is typically required. wikipedia.org In the case of an allyl aryl ether, heating leads to the migration of the allyl group to the ortho position of the aromatic ring, forming an o-allylphenol. organic-chemistry.orgwikipedia.org If both ortho positions are blocked, the rearrangement can proceed to the para position. organic-chemistry.org The regioselectivity of the aromatic Claisen rearrangement can be influenced by substituents on the aromatic ring; electron-withdrawing groups at the meta position tend to direct the rearrangement to the ortho position. wikipedia.orglibretexts.org
Given that this compound is not an allyl ether, it would not directly undergo a classical Claisen rearrangement. However, isomerization of the butenyl group to an allyl group under certain catalytic conditions could potentially open a pathway for such a rearrangement.
Chemo- and Regioselective Considerations in Multifunctional Systems
The presence of multiple reactive sites in this compound—the alkene, the aryl ether, and the nitroaromatic ring—necessitates careful consideration of chemo- and regioselectivity in its reactions. durgapurgovtcollege.ac.indalalinstitute.comwikipedia.orgslideshare.netresearchgate.net
Chemoselectivity refers to the preferential reaction of one functional group over another. slideshare.net For example, when treating this compound with a reagent that could potentially react with both the alkene and the aromatic ring, the conditions can often be tuned to favor one reaction over the other. Mild electrophilic additions to the alkene, for instance, can often be performed without affecting the aromatic ring. Conversely, reactions targeting the aromatic ring, such as nucleophilic aromatic substitution (which is facilitated by the electron-withdrawing nitro group), might be conducted under conditions that leave the alkene intact.
Regioselectivity concerns the position at which a reaction occurs when multiple positions are available. wikipedia.org As discussed previously, the hydroboration of the butenyl group is highly regioselective, with the boron adding to the terminal carbon. masterorganicchemistry.comyoutube.com Similarly, electrophilic aromatic substitution on the nitrobenzene (B124822) ring is highly regioselective. The nitro group is a strong deactivating group and a meta-director. youtube.commsu.edusavemyexams.comyoutube.com Therefore, any further electrophilic substitution on the aromatic ring would be expected to occur at the positions meta to the nitro group (and ortho or para to the ether linkage).
The interplay between these different functional groups allows for a rich and varied chemistry, enabling the selective modification of different parts of the molecule to synthesize a range of polyfunctionalized compounds.
Electronic and Steric Influence of Substituents on Functional Group Reactivity
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of its substituents. The nitro group (—NO₂) is a potent electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution by decreasing its electron density. galaxy.aitestbook.com This deactivation is a consequence of both a strong negative inductive effect (-I) and a negative resonance effect (-R). testbook.comresearchgate.net Consequently, electrophilic attack is slower compared to benzene. msu.edu The nitro group directs incoming electrophiles primarily to the meta position relative to itself, as the ortho and para positions are more strongly deactivated due to resonance delocalization of the positive charge in the sigma complex intermediate. testbook.comck12.org
Conversely, the butenyloxy group (—O-CH₂CH₂CH=CH₂) is an activating group. The oxygen atom, through its lone pairs, exerts a positive resonance effect (+R), donating electron density to the aromatic ring. libretexts.org This effect increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The butenyloxy group is an ortho, para-director, as the resonance stabilization of the intermediate carbocation is most effective when the electrophile adds to these positions. libretexts.org
Steric hindrance also plays a role in the reactivity of this molecule. The butenyloxy group, while not excessively bulky, can exert some steric hindrance at the positions ortho to it, potentially favoring substitution at the less hindered para position. wikipedia.org
The butenyl side chain introduces another reactive site: the carbon-carbon double bond. This alkene functionality can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, independently of the aromatic ring. wikipedia.org
The presence of the nitro group also renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group were present at the ortho or para position to the nitro group. libretexts.orglibretexts.orgbham.ac.uk In the case of this compound itself, a nucleophile could potentially displace the butenyloxy group, although this would require harsh conditions as the alkoxy group is not an ideal leaving group.
Interactive Data Table: Predicted Reactivity of this compound
| Reaction Type | Reagent Example | Predicted Major Product(s) | Rationale |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 1-(But-3-en-1-yloxy)-2,5-dinitrophenol and 1-(But-3-en-1-yloxy)-4,5-dinitrophenol | The butenyloxy group is an ortho, para-director, while the nitro group is a meta-director. The positions ortho and para to the butenyloxy group are activated. |
| Alkene Hydrogenation | H₂, Pd/C | 1-(Butoxy)-3-nitrobenzene | Selective reduction of the double bond without affecting the nitro group or the aromatic ring. |
| Nitro Group Reduction | H₂, Raney Ni or Sn/HCl | 3-(But-3-en-1-yloxy)aniline | Selective reduction of the nitro group to an amine. |
| Ether Cleavage | HBr (conc.) | 3-Nitrophenol (B1666305) and 1-bromobutane | Acid-catalyzed cleavage of the ether linkage. |
Computational Chemistry and Theoretical Studies
Electronic Structure Elucidation and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary orbitals involved in chemical reactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity. For nitroaromatic compounds, the nitro group typically influences the electronic properties significantly. In related nitrobenzene (B124822) studies, the LUMO is often localized on the nitrobenzene ring, indicating its electron-accepting nature. The HOMO, conversely, may be distributed across other parts of the molecule. A detailed computational analysis of 1-(But-3-en-1-yloxy)-3-nitrobenzene would be necessary to determine the precise energies and localizations of its HOMO and LUMO.
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps illustrate the electrostatic potential on the electron density surface. In a molecule like this compound, it would be expected that the region around the nitro group would exhibit a negative electrostatic potential due to the high electronegativity of the oxygen atoms, while other regions of the molecule would show varying potentials. However, without specific computational data, a precise map cannot be generated.
Mechanistic Pathway Investigation via Density Functional Theory (DFT)
DFT is a widely used computational method to investigate the mechanisms of chemical reactions. It allows for the characterization of transition states and the calculation of reaction energy profiles.
Transition State Characterization and Reaction Coordinate Mapping
A transition state is a high-energy configuration along the reaction coordinate that connects reactants to products. Characterizing the geometry and energy of the transition state is essential for understanding the reaction mechanism. Reaction coordinate mapping helps to visualize the energetic pathway of a reaction. For reactions involving this compound, such as cycloadditions involving the butenyl group or nucleophilic aromatic substitution, DFT calculations would be required to identify the specific transition states.
Energetic Profiles and Rate-Determining Steps
By calculating the energies of reactants, transition states, and products, an energetic profile of a reaction can be constructed. This profile reveals the activation energy, which is a key factor in determining the reaction rate. The step with the highest activation energy is known as the rate-determining step. For any proposed reaction of this compound, a detailed energetic profile would need to be computationally generated.
Solvent Effects and Implicit Solvation Models
Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Implicit solvation models are computational methods that approximate the effect of the solvent as a continuous medium. Incorporating these models into DFT calculations provides a more realistic description of reactions in solution. The choice of solvent could have a considerable impact on the theoretical study of this compound's reactivity.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily dictated by the rotational freedom around the C-O-C ether linkage and the single bonds within the butenyloxy side chain. Understanding the preferred three-dimensional arrangements of this molecule is crucial as they can significantly influence its physical properties and chemical reactivity.
Conformational Analysis:
Computational conformational analysis of alkoxybenzenes often employs methods like Density Functional Theory (DFT) to determine the rotational barriers and stable conformers. For this compound, key dihedral angles would be scanned to map the potential energy surface. These include the C(aryl)-O-C(alkyl) angle and the rotations around the C-C bonds of the butenyl chain. Studies on similar substituted benzenes indicate that the orientation of the alkoxy group relative to the aromatic ring can influence the electronic environment of the molecule. The nitro group, being a strong electron-withdrawing group, is expected to be planar with the benzene (B151609) ring to maximize resonance stabilization. However, steric hindrance from adjacent substituents could lead to a slight out-of-plane rotation. The butenyloxy chain, with its sp3 and sp2 hybridized carbons, will have multiple low-energy conformers, and identifying the global minimum energy structure is a key objective of conformational analysis.
Molecular Dynamics Simulations:
The simulation would allow for the observation of the flipping of the aromatic ring and the various conformations adopted by the flexible butenyloxy side chain. cbiores.comnih.govacs.org Analysis of the simulation trajectory can reveal the probability of finding the molecule in different conformational states and the timescales of transitions between them. This is particularly important for understanding how the molecule might interact with other molecules or biological targets, as its shape is not static but rather a dynamic ensemble of structures. For instance, the accessibility of the nitro group or the double bond in the side chain for a chemical reaction could be highly dependent on the conformational dynamics.
Quantum Chemical Descriptors and Structure-Reactivity Correlations
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to rationalize and predict its chemical reactivity. For nitroaromatic compounds, these descriptors are particularly useful in understanding their electrophilic nature and susceptibility to various reactions.
Key Quantum Chemical Descriptors:
Several quantum chemical descriptors, typically calculated using DFT methods, would be relevant for this compound. hakon-art.comresearchgate.net These include:
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For a nitroaromatic compound, a low LUMO energy is expected, indicating its electrophilic character. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors provide a more quantitative measure of reactivity. They include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge. Nitroaromatic compounds typically have high electrophilicity indices. hakon-art.com
Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, Fukui functions would likely indicate that the carbon atoms of the aromatic ring ortho and para to the nitro group are susceptible to nucleophilic attack, while the oxygen atoms of the nitro group would be sites for electrophilic interaction.
Structure-Reactivity Correlations:
By calculating these descriptors for a series of related molecules, it is possible to establish quantitative structure-reactivity relationships (QSRRs). For example, the rate of a particular reaction could be correlated with the LUMO energy or the electrophilicity index. Such correlations are powerful tools for predicting the reactivity of new compounds without the need for experimental measurements. For this compound, these correlations could be used to predict its susceptibility to nucleophilic aromatic substitution or its potential for undergoing reduction at the nitro group.
| Descriptor | Predicted Trend for this compound | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively low | Lower tendency to donate electrons |
| LUMO Energy | Low | High tendency to accept electrons (electrophilic) |
| HOMO-LUMO Gap | Moderate to small | Higher reactivity |
| Electrophilicity Index (ω) | High | Good electrophile, susceptible to nucleophilic attack |
Development of Predictive Models for Chemical Behavior
Building upon the foundation of conformational analysis and quantum chemical descriptors, it is possible to develop predictive models for various chemical and physical properties of this compound. These models often take the form of Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Activity Relationships (QSAR).
QSPR/QSAR Modeling:
The general workflow for developing a QSPR/QSAR model involves:
Data Set Generation: A set of molecules with known experimental data for a particular property (e.g., boiling point, toxicity, reaction rate) is compiled.
Descriptor Calculation: A variety of molecular descriptors, including quantum chemical descriptors, topological indices, and steric parameters, are calculated for each molecule in the data set. researchgate.netsid.ir
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that correlates the descriptors with the experimental property. researchgate.netnih.gov
Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of molecules not used in the model building process.
For this compound, QSAR models developed for nitroaromatic compounds could be used to predict its potential toxicity or mutagenicity. sid.irresearchgate.net Similarly, QSPR models could be employed to estimate physical properties like its octanol-water partition coefficient (logP), which is important for understanding its environmental fate and transport.
Modern Approaches and Future Directions:
The field of predictive chemical modeling is rapidly advancing with the integration of machine learning and artificial intelligence. nih.gov These approaches can handle large and complex datasets and can often uncover non-linear relationships between molecular structure and properties that are missed by traditional methods. As more data on nitroaromatic ethers becomes available, these advanced modeling techniques will undoubtedly be applied to provide even more accurate predictions of the chemical behavior of molecules like this compound.
Advanced Spectroscopic Characterization Methodologies in Research Contexts
Elucidation of Reaction Intermediates and Transient Species
The study of reaction intermediates and transient species is crucial for understanding the mechanisms of chemical transformations. For 1-(but-3-en-1-yloxy)-3-nitrobenzene, several reactions could be envisaged, such as the Claisen rearrangement of the butenyl group or the reduction of the nitro group. Identifying the short-lived species formed during these processes would require specialized spectroscopic techniques.
For instance, in a potential Claisen rearrangement, a concerted researchgate.netresearchgate.net-sigmatropic shift would lead to an ortho-allyl-nitrophenol derivative. While the reaction is often thermally induced, flash photolysis coupled with time-resolved UV-Vis spectroscopy could be used to study the excited states and any potential photo-induced rearrangement pathways. The formation of transient species, such as radicals or charged intermediates, could be monitored by their characteristic absorption spectra.
In the context of nitro group reduction, a common transformation for nitroaromatics, a series of intermediates are expected. The catalytic hydrogenation of nitrobenzene (B124822), for example, is known to proceed through nitrosobenzene (B162901) and phenylhydroxylamine intermediates before yielding aniline (B41778). researchgate.netgla.ac.uk These intermediates are often highly reactive and can be detected using techniques like stopped-flow spectroscopy, where reactants are rapidly mixed and the spectral evolution is monitored on a millisecond timescale.
In-situ Spectroscopic Monitoring of Chemical Transformations
Real-time monitoring of chemical reactions as they occur provides invaluable kinetic and mechanistic data. For this compound, in-situ spectroscopy would allow for the continuous tracking of reactant consumption, intermediate formation and decay, and product generation.
Techniques such as Attenuated Total Reflectance (ATR)-FTIR spectroscopy are particularly powerful for this purpose. By immersing an ATR probe into the reaction mixture, changes in the vibrational spectrum can be recorded over time. For example, during the hydrogenation of the nitro group, one could monitor the disappearance of the characteristic NO₂ stretching bands and the appearance of N-H stretching bands of the resulting amine. Similarly, if the butenyl side chain were to undergo a reaction like hydroboration-oxidation, the disappearance of the C=C stretch and the appearance of an O-H stretch could be tracked.
Raman spectroscopy offers a complementary in-situ method, particularly advantageous for reactions in aqueous media or with strong IR absorbers. The progress of a reaction can be followed by monitoring the intensity changes of specific Raman bands corresponding to the functional groups involved in the transformation.
Multi-dimensional Nuclear Magnetic Resonance (NMR) for Complex Structural Assignment
While standard one-dimensional ¹H and ¹³C NMR provide basic structural information, multi-dimensional NMR techniques are indispensable for the unambiguous assignment of all protons and carbons in a molecule as complex as this compound, and for elucidating through-bond and through-space correlations.
A suite of 2D NMR experiments would be employed for a comprehensive structural characterization. These include:
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations within the butenyl chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of each carbon atom based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) couplings between ¹H and ¹³C atoms. This is particularly useful for connecting the butenyl chain to the aromatic ring via the ether oxygen and for confirming the substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which can help to define the preferred conformation of the molecule in solution.
The expected chemical shifts for the aromatic protons and carbons would be influenced by the electron-withdrawing nitro group and the electron-donating ether group. Data from similar nitroaromatic compounds can provide a reference for these assignments. sfasu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogous structures)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 8.5 | 110 - 150 |
| O-CH₂ | 4.0 - 4.5 | 65 - 75 |
| CH₂-CH= | 2.4 - 2.8 | 30 - 40 |
| =CH₂ | 5.0 - 5.5 | 115 - 125 |
| =CH- | 5.8 - 6.2 | 130 - 140 |
Vibrational Spectroscopy (IR, Raman) for Bond Strength and Functional Group Evolution Studies
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule, providing information about bond strengths and the presence of specific functional groups. For this compound, the vibrational spectrum would be rich with characteristic bands.
The most prominent features in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The positions of these bands are sensitive to the electronic environment and can provide insights into the degree of electron withdrawal from the aromatic ring. The C-O-C stretching vibrations of the ether linkage would appear in the 1250-1000 cm⁻¹ region. The C=C stretching of the butenyl group would be found around 1640 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the non-polar C=C bond, which often gives a strong Raman signal. By analyzing the shifts in these vibrational frequencies under different conditions (e.g., in different solvents or upon complexation with a metal), changes in bond strengths and molecular interactions can be inferred.
Table 2: Key Vibrational Frequencies for this compound (based on analogous structures)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |
| Alkene (C=C) | Stretch | 1630 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 |
| Ether (C-O-C) | Symmetric Stretch | 1020 - 1080 |
Mass Spectrometry Techniques for Mechanistic Insights (e.g., isotopic labeling studies)
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and for gaining mechanistic insights through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern would be a "fingerprint" that can help to elucidate the structure. Key fragmentation pathways would likely include:
Cleavage of the ether bond: This could occur on either side of the oxygen atom, leading to fragments corresponding to the nitrophenoxy radical and the butenyl cation, or the butenyloxy radical and the nitrophenyl cation.
Loss of the nitro group: Fragmentation involving the loss of NO₂ or NO is common for nitroaromatic compounds.
Rearrangements: The butenyl chain could undergo rearrangements prior to or during fragmentation.
To gain deeper mechanistic insights, isotopic labeling studies could be employed. For example, by synthesizing this compound with a ¹⁸O label in the ether oxygen, the fragmentation pathways involving the ether bond could be definitively traced. Similarly, deuterium (B1214612) labeling at specific positions on the butenyl chain could help to elucidate rearrangement mechanisms.
Table 3: Potential Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure |
| [M - NO₂]⁺ | C₁₀H₁₁O⁺ |
| [M - C₄H₇]⁺ | C₆H₄NO₃⁺ |
| [C₄H₇]⁺ | Butenyl cation |
| [C₆H₄O]⁺ | Phenoxy radical cation |
Synthesis and Research Potential of Derivatives and Analogues
Modification of the But-3-en-1-yloxy Side Chain: Altering Chain Length, Saturation, and Branching
The but-3-en-1-yloxy side chain offers several avenues for structural modification, allowing for the systematic alteration of the molecule's steric and electronic properties.
Altering Chain Length: The length of the alkoxy chain can be readily modified through the Williamson ether synthesis, reacting 3-nitrophenol (B1666305) with a variety of ω-haloalkenes of different lengths. For instance, using 5-bromo-1-pentene (B141829) or 6-bromo-1-hexene (B1265582) would yield analogues with longer, more flexible side chains. Conversely, shorter chain analogues could be prepared using 3-bromo-1-propene.
Saturation: The terminal double bond of the butenyloxy group is susceptible to a range of reduction techniques. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), would selectively reduce the alkene to the corresponding saturated butoxy derivative, 1-(butoxy)-3-nitrobenzene. This modification would increase the lipophilicity and conformational flexibility of the side chain.
Branching: Introduction of branching on the side chain can be achieved by utilizing branched haloalkanes in the initial synthesis. For example, reacting 3-nitrophenol with 4-bromo-2-methyl-1-butene would introduce a methyl group on the side chain, creating a chiral center and increasing steric bulk near the ether linkage.
These modifications are summarized in the table below:
| Modification | Reagent/Reaction | Product |
| Chain Elongation | 5-bromo-1-pentene | 1-(Pent-4-en-1-yloxy)-3-nitrobenzene |
| Chain Shortening | 3-bromo-1-propene | 1-(Prop-2-en-1-yloxy)-3-nitrobenzene |
| Saturation | H₂, Pd/C | 1-Butoxy-3-nitrobenzene |
| Branching | 4-bromo-2-methyl-1-butene | 1-((2-Methylbut-3-en-1-yl)oxy)-3-nitrobenzene |
Derivatization of the Nitrobenzene (B124822) Core: Substitution Pattern Variation and Additional Functionalization
The nitrobenzene core of 1-(but-3-en-1-yloxy)-3-nitrobenzene is a key site for derivatization, influencing the electronic properties and reactivity of the entire molecule.
Substitution Pattern Variation: The synthetic utility of this scaffold can be expanded by varying the position of the nitro group on the aromatic ring. Synthesizing the ortho- and para-isomers, 1-(but-3-en-1-yloxy)-2-nitrobenzene and 1-(but-3-en-1-yloxy)-4-nitrobenzene respectively, would allow for a comparative study of the impact of the nitro group's position on the molecule's properties and reactivity. This can be achieved by starting with the corresponding o- or p-nitrophenol.
Additional Functionalization: The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. However, the nitro group is strongly deactivating, directing incoming electrophiles to the meta-position relative to itself. Given that the butenyloxy group is an ortho-, para-director, the positions activated by it are deactivated by the nitro group. This makes direct electrophilic substitution on the this compound ring challenging. A more viable strategy would be to introduce additional functional groups onto the phenol (B47542) starting material before the etherification step. For example, using 4-chloro-3-nitrophenol (B1362549) would yield 1-(but-3-en-1-yloxy)-4-chloro-3-nitrobenzene.
Furthermore, the nitro group itself can be chemically transformed. Reduction of the nitro group to an amine is a common transformation, which can be achieved using various reducing agents like tin(II) chloride or catalytic hydrogenation. researchgate.net This would yield 3-(but-3-en-1-yloxy)aniline (B1440697), a versatile intermediate for further reactions such as diazotization and Sandmeyer reactions.
Annulation Reactions Leading to Fused Heterocyclic Systems
The presence of both an alkene and a nitroaromatic system within the same molecule opens up possibilities for intramolecular cyclization and annulation reactions to form fused heterocyclic systems. While specific examples involving this compound are not extensively reported, the reactivity of related systems suggests potential pathways.
Nitroalkenes are known to participate in various cycloaddition reactions. rsc.org For instance, intramolecular [3+2] cycloaddition of the nitro group with the alkene could potentially lead to the formation of a fused isoxazoline (B3343090) ring system under thermal or photochemical conditions.
Another approach involves the reduction of the nitro group to a nitroso group, which can then undergo an intramolecular ene reaction with the terminal alkene to form a six-membered heterocyclic ring containing a nitrogen-oxygen bond.
Furthermore, palladium-catalyzed intramolecular cyclization reactions involving the alkene and the aromatic ring could be explored. rsc.org These reactions often proceed via C-H activation and can lead to the formation of fused carbocyclic or heterocyclic ring systems, depending on the reaction conditions and the introduction of other functionalities.
Exploration of Structure-Reactivity Relationships in Analogues
The systematic synthesis of analogues of this compound, as described in sections 6.1 and 6.2, is crucial for understanding the relationship between molecular structure and chemical reactivity.
Electronic Effects: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the butenyloxy side chain. The position of the nitro group (ortho, meta, or para) will have a profound impact on the electron density distribution across the molecule. learncbse.in For instance, a para-nitro group would exert a stronger electron-withdrawing effect on the ether oxygen through resonance compared to a meta-nitro group. This can be quantified by measuring the pKa of the corresponding nitrophenols or by computational studies.
Steric Effects: Modifications to the butenyloxy side chain, such as introducing branching or increasing its length, will alter the steric environment around the ether linkage and the aromatic ring. This can influence the rate and regioselectivity of reactions involving the aromatic core.
By correlating these structural modifications with experimentally determined reaction rates or computationally derived parameters (e.g., bond dissociation energies, frontier molecular orbital energies), a quantitative structure-reactivity relationship (QSRR) can be established. This understanding is vital for the rational design of new derivatives with tailored properties.
Development of New Synthetic Reagents and Building Blocks from the Core Scaffold
The unique combination of functional groups in this compound makes it a valuable precursor for the development of novel synthetic reagents and building blocks.
Bifunctional Linkers: The presence of a terminal alkene and a modifiable nitro group allows this molecule to be envisioned as a bifunctional linker. The alkene can participate in reactions like metathesis or hydroboration-oxidation to introduce other functional groups, while the nitro group can be reduced to an amine, which can then be used in amide bond formation or other coupling reactions.
Precursors to Polymerizable Monomers: The terminal alkene functionality makes it a potential monomer for polymerization reactions. After suitable modification of the nitroaromatic ring, for example, by introducing a hydroxyl or carboxyl group, the resulting functionalized monomer could be used in the synthesis of specialty polymers with unique optical or electronic properties.
Scaffolds for Library Synthesis: The core structure of this compound can serve as a scaffold for the combinatorial synthesis of compound libraries. By systematically varying the substituents on both the side chain and the aromatic ring, a diverse collection of molecules can be generated for screening in drug discovery or materials science applications.
Prospective Research Applications in Non Clinical Domains
As a Platform for the Synthesis of Complex Organic Molecules
The true value of a scaffold molecule lies in its ability to be transformed into more complex, high-value structures. 1-(But-3-en-1-yloxy)-3-nitrobenzene is well-suited for this role due to its distinct functional groups, which can be manipulated selectively.
Reduction of the Nitro Group: The nitro group is a cornerstone of aromatic chemistry, primarily because it can be readily reduced to an aniline (B41778) (amino group). The catalytic hydrogenation of nitroarenes is a fundamental industrial process for producing anilines. mdpi.comsci-hub.st The resulting 3-(but-3-en-1-yloxy)aniline (B1440697) would be a key intermediate, opening pathways to a vast array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of heterocyclic compounds.
Reactions of the Alkene: The terminal double bond in the butenyloxy side chain is a versatile handle for chemical modification. It can undergo a wide range of well-established reactions, such as:
Oxidation: Epoxidation to form an oxirane ring or oxidative cleavage to yield a carboxylic acid.
Hydroboration-Oxidation: To produce a terminal alcohol, further extending the functional possibilities.
Metathesis: Cross-metathesis with other alkenes to build more complex side chains.
Addition Reactions: Halogenation or hydrohalogenation to introduce further reactive sites.
The presence of both the nitro group and the alkene allows for a modular approach to synthesis, where one group can be reacted while the other is preserved, or both can be used in a tandem process to construct complex polyfunctional or heterocyclic systems.
Potential in Material Science: Precursors for Polymers or Functional Materials
In material science, monomers with specific functional groups are sought after to create polymers with tailored properties. The terminal alkene of this compound makes it a candidate monomer for addition polymerization.
Polymerization would yield a polymer with pendent 3-nitrophenyl ether side chains. The presence of the nitro group could impart specific properties to the material, such as a high refractive index or specific thermal characteristics. Furthermore, the nitro groups on the polymer backbone would be available for post-polymerization modification. For instance, their reduction to amino groups would drastically alter the polymer's solubility, polarity, and ability to coordinate with metal ions, effectively creating a functional material from a passive precursor. Such amine-functionalized polymers have potential applications in areas like water treatment as flocculants or as coatings with unique adhesive properties.
Role in Catalysis and Ligand Design
The design of ligands is crucial for the development of selective and efficient metal catalysts. While this compound itself is not a ligand, it serves as a clear precursor to one.
As mentioned, reduction of the nitro group yields 3-(but-3-en-1-yloxy)aniline. This molecule contains multiple potential coordination sites: the nitrogen of the amino group, the oxygen of the ether linkage, and the π-system of the double bond. This structure could potentially act as a multidentate ligand, binding to a metal center to form a chelate. The flexibility of the butenyloxy chain could allow it to adopt a conformation suitable for coordination. Research has shown that even simple nitrobenzene (B124822) can act as a ligand in certain metal complexes. researchgate.net
Furthermore, the alkene provides a site for introducing chirality. Asymmetric dihydroxylation or epoxidation of the double bond would create a chiral diol or epoxide. This chiral center could influence the geometry of the resulting metal complex, making it a candidate for use in asymmetric catalysis, where the creation of a single enantiomer of a product is desired.
Agricultural Chemistry Research
The development of new agrochemicals often involves the synthesis and screening of novel molecular structures. Many successful fungicides and herbicides are based on nitrogen-containing heterocyclic cores. google.com
This compound can be considered a starting point for generating libraries of new compounds for agricultural screening. The dual functionality of the molecule is again key. For example, a synthetic route could involve the reduction of the nitro group to an amine, followed by an intramolecular reaction involving the alkene and the newly formed amino group to construct a nitrogen-containing ring system, such as a tetrahydroquinoline derivative. By varying the reagents and reaction conditions, a diverse range of complex heterocyclic structures could be accessed from this single, versatile building block for further investigation in agricultural research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(But-3-en-1-yloxy)-3-nitrobenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of 3-nitrophenol with but-3-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Temperature control is critical to avoid side reactions like elimination of the allyl group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
- Data : Similar protocols for ((But-3-en-1-yloxy)methyl)benzene achieved yields of 65–75% under reflux conditions with benzyl bromide .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodology :
- ¹H NMR : The allyloxy group shows characteristic peaks for vinyl protons (δ 5.0–6.0 ppm, splitting patterns) and the nitro group deshields adjacent aromatic protons (δ 7.5–8.5 ppm) .
- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .
- Validation : Compare with X-ray crystallography data of analogous nitrobenzene derivatives to verify bond lengths and angles .
- Validation : Compare with X-ray crystallography data of analogous nitrobenzene derivatives to verify bond lengths and angles .
Q. What are the solubility properties of this compound in common organic solvents?
- Methodology : Conduct systematic solubility tests in solvents like DCM, THF, and ethanol. Polar aprotic solvents (e.g., DMF) enhance solubility due to nitro group polarity, while nonpolar solvents (hexane) yield poor dissolution .
- Data : Similar nitroaromatics (e.g., 1-chloro-3-nitrobenzene) show solubility trends correlating with solvent polarity indices .
Q. How stable is this compound under varying storage conditions (light, temperature)?
- Methodology : Accelerated stability studies at 40°C/75% RH and UV exposure (254 nm) for 14 days. Monitor decomposition via HPLC and track nitro group reduction products (e.g., amine derivatives) .
- Data : Nitrobenzene derivatives degrade faster under UV light, with <90% purity loss after 7 days in similar studies .
Q. What role does the nitro group play in directing electrophilic substitution reactions?
- Methodology : Perform nitration or halogenation reactions. The nitro group meta-directs incoming electrophiles, confirmed by analyzing substitution patterns via LC-MS or GC-MS .
- Example : In Suzuki couplings, meta-substituted nitro groups enhance regioselectivity for cross-coupling products .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the allyloxy chain?
- Methodology : Use transition-metal catalysts (e.g., Pd) to direct cross-coupling at the terminal alkene. For example, hydrofunctionalization (hydroboration or hydroamination) selectively modifies the allyl group’s terminal position .
- Data : Allyloxybenzene derivatives undergo hydroboration with 9-BBN to yield linear products (85% selectivity) .
Q. What mechanistic pathways explain the compound’s decomposition under acidic or basic conditions?
- Methodology : Kinetic studies in HCl/NaOH solutions (0.1–2 M) at 25–60°C. Monitor nitro group reduction (e.g., to hydroxylamine) via cyclic voltammetry and LC-MS .
- Data : 1-Chloro-3-nitrobenzene hydrolyzes 50% faster under basic conditions (pH 12) than acidic (pH 2) .
Q. Can computational modeling (DFT) predict the compound’s reactivity in radical chain reactions?
- Methodology : Use Gaussian09 with B3LYP/6-31G(d) to calculate bond dissociation energies (BDEs) for the allyloxy C–O bond. Lower BDEs (<80 kcal/mol) suggest susceptibility to homolytic cleavage, enabling radical initiation .
- Validation : Experimental EPR studies can detect radical intermediates during thermal decomposition .
Q. How does the compound perform in cycloaddition reactions for synthesizing heterocycles?
- Methodology : Test Diels-Alder reactivity with dienophiles (e.g., maleic anhydride). The allyloxy group acts as an electron-rich diene, with reaction progress tracked by ¹H NMR .
- Data : Analogous allyl ethers achieve >70% conversion in Diels-Alder reactions at 80°C .
Q. What are the comparative electronic effects of nitro vs. trifluoromethoxy substituents on aromatic reactivity?
- Methodology : Synthesize analogs (e.g., 1-(But-3-en-1-yloxy)-3-trifluoromethoxybenzene) and compare Hammett σ values via kinetic studies (e.g., SNAr reactions). Nitro groups are stronger electron-withdrawers (σ ~ 1.27) than CF₃O (σ ~ 0.52) .
- Data : Nitro-substituted aromatics react 3x faster in nucleophilic substitutions than CF₃O analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
